![molecular formula C14H10Cl2N2O2 B5602602 1-(3,5-dichlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5602602.png)
1-(3,5-dichlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(3,5-dichlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one is a derivative of pyrazole, a class of organic compounds with significant chemical and biological properties. Pyrazole derivatives are known for their diverse applications in various fields due to their unique structural framework and reactive functionalities.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves cyclocondensation reactions, regiospecific interactions, and sometimes, regioselective synthesis under specific conditions like ultrasound irradiation to achieve high yields and selectivity. The synthesis of such compounds is usually characterized by the formation of a pyrazole ring through the reaction of hydrazine derivatives with suitable diketones or β-diketo esters in the presence of catalysts (Machado et al., 2011).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is confirmed through spectroscopic techniques like NMR, MS, FT-IR, and particularly single-crystal X-ray diffraction. These compounds often exhibit unique crystal packing and molecular conformations influenced by weak intermolecular interactions, including hydrogen bonding and π-π stacking interactions (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Pyrazole derivatives participate in various chemical reactions, including cyclocondensation, nucleophilic substitution, and oxidative carbonylation. The reactivity is often determined by the substituents on the pyrazole ring, which can influence the electron density and, consequently, the chemical behavior of the compound. For instance, the presence of electron-withdrawing or electron-donating groups can significantly affect the compound's reactivity towards different reagents (Bacchi et al., 2004).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting points, boiling points, solubility, and crystallinity, are influenced by the molecular structure and intermolecular forces present in the compound. X-ray crystallography provides detailed insights into the crystal packing and molecular geometry, which are crucial for understanding the physical behavior of these compounds (Kumarasinghe et al., 2009).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anticancer Activities
Research has identified novel pyrazole derivatives, including compounds related to the specified chemical, exhibiting significant potential as antimicrobial and anticancer agents. For instance, a study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showing superior anticancer activity compared to the reference drug doxorubicin and demonstrating good to excellent antimicrobial activity (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).
Fluorescent Properties
Another dimension of research on related pyrazole derivatives focuses on their fluorescent properties. A study by Hasan, Abbas, and Akhtar (2011) synthesized a series of 1,3,5-triaryl-2-pyrazolines, revealing that these compounds exhibit fluorescence in the blue region of the visible spectrum under ultraviolet radiation, highlighting their potential in applications requiring fluorescent materials (A. Hasan, Asghar Abbas, & M. Akhtar, 2011).
Structural Characterization and Tautomerism
The structural characterization and tautomerism of NH-pyrazoles, a class closely related to the compound , have been thoroughly studied. For example, Cornago et al. (2009) investigated the annular tautomerism of curcuminoid NH-pyrazoles through X-ray crystallography and NMR spectroscopy, shedding light on the structural dynamics and stability of these compounds (P. Cornago, P. Cabildo, R. Claramunt, L. Bouissane, E. Pinilla, M. Torres, & J. Elguero, 2009).
Eigenschaften
IUPAC Name |
1-(3,5-dichlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2/c1-7-3-12(19)20-14-13(7)8(2)17-18(14)11-5-9(15)4-10(16)6-11/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJFMVAVQIAILE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=NN2C3=CC(=CC(=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1-methylbutyl)-8-(quinoxalin-5-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602523.png)
![methyl 2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5602531.png)

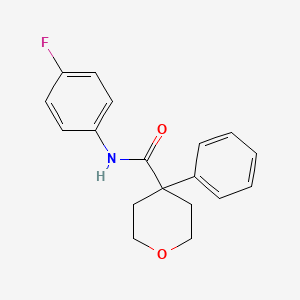
![N'-({5-[3-(2-aminoethyl)benzyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)-N,N-dimethylurea dihydrochloride](/img/structure/B5602558.png)

cyanamide](/img/structure/B5602566.png)
![N-methyl-N-[4-({2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B5602570.png)
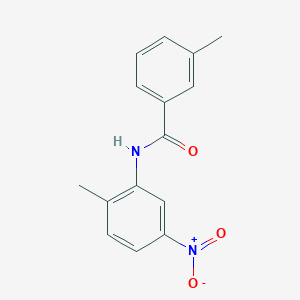
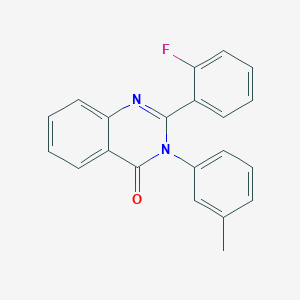

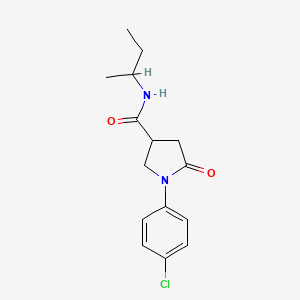
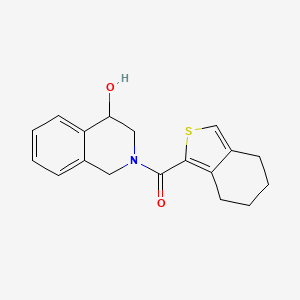
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-3-methylbenzenesulfonamide](/img/structure/B5602627.png)